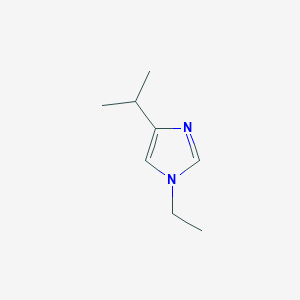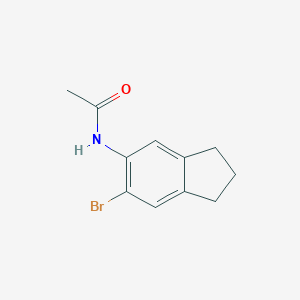
5-((6-((Aminomethyl)amino)-1-oxohexyl)amino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((6-((Aminomethyl)amino)-1-oxohexyl)amino)pentanoic acid, commonly known as D-Lysine monohydrochloride, is a non-essential amino acid that plays a vital role in protein synthesis. It is an important component of the human diet and can be found in various food sources such as meat, dairy, and legumes.
Mécanisme D'action
D-Lysine monohydrochloride works by acting as a substrate for various enzymes involved in protein synthesis. It is incorporated into proteins during translation, which is the process by which the genetic code is translated into proteins. D-Lysine monohydrochloride also plays a role in the regulation of gene expression and the maintenance of cellular homeostasis.
Biochemical and Physiological Effects:
D-Lysine monohydrochloride has several biochemical and physiological effects. It is involved in the synthesis of collagen, which is an important component of connective tissue. It also plays a role in the synthesis of carnitine, which is involved in the transport of fatty acids into the mitochondria for energy production. Additionally, D-Lysine monohydrochloride has been shown to enhance the absorption of calcium, which is important for bone health.
Avantages Et Limitations Des Expériences En Laboratoire
D-Lysine monohydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it has a low toxicity profile and is generally well-tolerated. However, one limitation is that it can be difficult to isolate and purify D-Lysine monohydrochloride from other amino acids. Additionally, it may interact with other compounds in the experimental system, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on D-Lysine monohydrochloride. One area of interest is its potential use in the treatment of herpes simplex virus infections. Several studies have shown that D-Lysine monohydrochloride may be effective in reducing the frequency and severity of herpes simplex virus outbreaks. Another area of interest is its potential use as an anti-cancer agent. Several studies have shown that D-Lysine monohydrochloride may have anti-tumor effects and may enhance the efficacy of chemotherapy drugs. Additionally, further research is needed to better understand the mechanism of action of D-Lysine monohydrochloride and its role in various physiological processes.
Méthodes De Synthèse
D-Lysine monohydrochloride can be synthesized through several methods, including fermentation, chemical synthesis, and enzymatic synthesis. Fermentation involves the use of microorganisms to produce D-Lysine monohydrochloride from glucose or other carbohydrate sources. Chemical synthesis involves the reaction of Lysine with hydrochloric acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction between Lysine and hydrochloric acid.
Applications De Recherche Scientifique
D-Lysine monohydrochloride has been extensively studied for its role in protein synthesis and its potential therapeutic applications. It has been shown to improve wound healing, enhance immune function, and reduce the risk of cardiovascular disease. Additionally, D-Lysine monohydrochloride has been studied for its potential use in the treatment of herpes simplex virus infections and as a potential anti-cancer agent.
Propriétés
| 145328-92-3 | |
Formule moléculaire |
C12H24N4O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
5-[6-(diaminomethylideneamino)hexanoylamino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O3/c13-12(14)16-9-4-1-2-6-10(17)15-8-5-3-7-11(18)19/h1-9H2,(H,15,17)(H,18,19)(H4,13,14,16) |
Clé InChI |
BULXDAAOZVOYBI-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)NCCCCC(=O)O)CCN=C(N)N |
SMILES canonique |
C(CCC(=O)NCCCCC(=O)[O-])CC[NH+]=C(N)N |
| 145328-92-3 | |
Synonymes |
SF 6,5 SF-6,5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


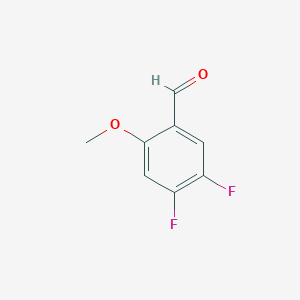


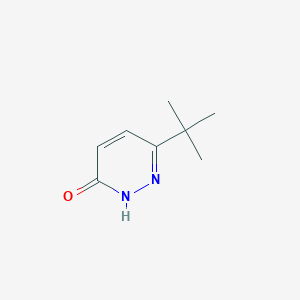

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
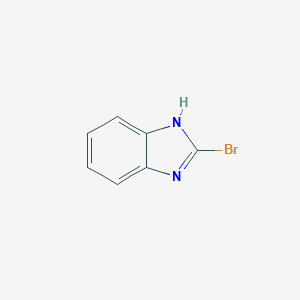

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
